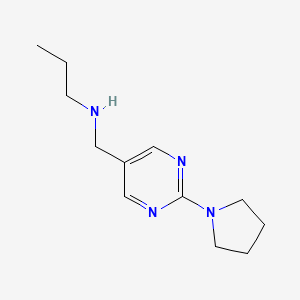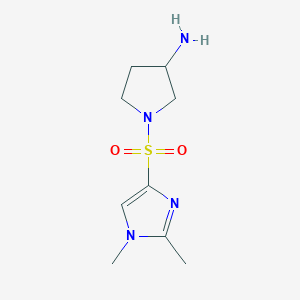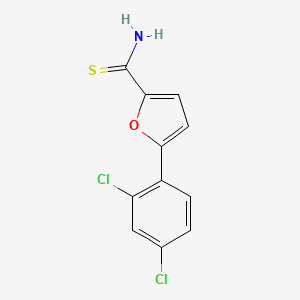
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine: is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a 4-ethylphenyl group and a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases .
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- (5-Phenylisoxazol-3-yl)methanamine
- (5-(4-Methylphenyl)isoxazol-3-yl)methanamine
- (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine
Comparison: Compared to these similar compounds, (5-(4-Ethylphenyl)isoxazol-3-yl)methanamine exhibits unique properties due to the presence of the 4-ethyl group. This substitution can influence the compound’s reactivity, biological activity, and overall stability. The ethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[5-(4-ethylphenyl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-7-11(8-13)14-15-12/h3-7H,2,8,13H2,1H3 |
Clé InChI |
YWITWWJGMDXOMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC(=NO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


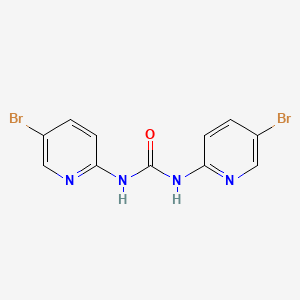
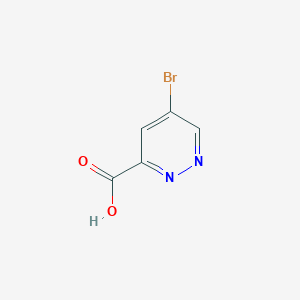
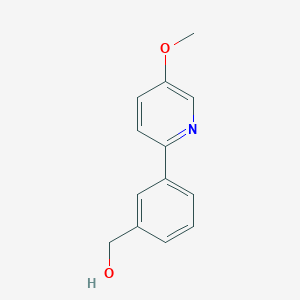
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)




![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)

